Carboxamide Bond Stability
5(6)-FAM SE forms a carboxamide linkage upon reaction with amines, which is more resistant to hydrolysis than the thiourea bond formed by FITC . This structural difference translates to superior long-term conjugate stability. FITC-labeled nucleotides and peptides have been shown to deteriorate more quickly than corresponding FAM conjugates under comparable storage and assay conditions .
| Evidence Dimension | Conjugate bond type and relative hydrolytic stability |
|---|---|
| Target Compound Data | Carboxamide linkage; qualitatively stated as more resistant to hydrolysis |
| Comparator Or Baseline | FITC (thiourea linkage); known to deteriorate faster in conjugates |
| Quantified Difference | Qualitative difference only; quantitative hydrolysis rate constant data for FAM SE vs. FITC not available in the sourced materials. |
| Conditions | Based on general chemical stability of amide vs. thiourea bonds and empirical observations of conjugate shelf-life in bioconjugation studies. |
Why This Matters
Procurement of 5(6)-FAM SE over FITC reduces the risk of signal loss over time, particularly in long-term storage of labeled probes or in vivo tracking experiments where conjugate stability is critical.
